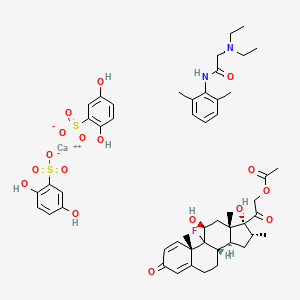Doxiproct plus
CAS No.: 76404-12-1
Cat. No.: VC20309757
Molecular Formula: C50H63CaFN2O17S2
Molecular Weight: 1087.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76404-12-1 |
|---|---|
| Molecular Formula | C50H63CaFN2O17S2 |
| Molecular Weight | 1087.2 g/mol |
| IUPAC Name | calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1 |
| Standard InChI Key | XEJLOZIIJDYLQR-PNTPOIPESA-L |
| Isomeric SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
| Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
Introduction
Chemical Composition and Formulation
Doxiproct Plus is defined by its molecular formula and a molecular weight of 901.11 g/mol . The formulation integrates three active pharmaceutical ingredients (APIs) in precise ratios to achieve synergistic therapeutic outcomes (Table 1) .
Table 1: Active Ingredients in Doxiproct Plus
| Component | UNII Identifier | Pharmacological Class |
|---|---|---|
| Lidocaine Hydrochloride | V13007Z41A | Local anesthetic (amide-type) |
| Dexamethasone Acetate | DWN2WN457X | Synthetic glucocorticoid |
| Calcium Dobesilate | 5921X1560Q | Capillary regulator |
The combination is classified under the Anatomical Therapeutic Chemical (ATC) system as N01BB52 (lidocaine combinations), reflecting its primary use in localized pain management .
Pharmacological Mechanisms
Lidocaine Hydrochloride: Sodium Channel Modulation
Lidocaine exerts its anesthetic effect by reversibly blocking voltage-gated sodium channels in neuronal membranes, preventing depolarization and impulse propagation . This action is critical for alleviating neuropathic pain, particularly in post-herpetic neuralgia (PHN). Clinical studies demonstrate that topical lidocaine 5% significantly reduces allodynia, with median pain relief lasting up to 14 days compared to placebo . Systemic absorption remains minimal (<3% of applied dose), minimizing systemic toxicity risks .
Dexamethasone Acetate: Anti-Inflammatory Potency
Dexamethasone, a glucocorticoid 7× more potent than prednisolone, suppresses inflammation by inhibiting phospholipase A2 and subsequent prostaglandin synthesis . In retinal vein occlusion trials, a single intravitreal dexamethasone implant (0.7 mg) achieved ≥15-letter visual acuity improvement in 20–30% of patients within two months, with effects persisting for 1–3 months . Plasma concentrations post-administration remain subtherapeutic (<94 pg/mL), reducing systemic adverse effects .
Calcium Dobesilate: Vascular Stabilization
Calcium dobesilate enhances capillary resistance and reduces permeability by antagonizing vasoactive mediators like histamine and bradykinin . It also improves erythrocyte flexibility and reduces blood viscosity, making it beneficial in diabetic retinopathy and chronic venous insufficiency .
Clinical Applications and Efficacy
Post-Herpetic Neuralgia Management
In a crossover study, lidocaine 5% plasters extended median pain-free duration to 14 days versus 4 days for placebo () . A separate open-label trial reported 50% response rates in PHN patients, particularly those with symptoms lasting >12 months .
Ophthalmic Inflammatory Conditions
Dexamethasone’s intravitreal use in macular edema secondary to retinal vein occlusion demonstrated rapid visual improvement, with 30% of patients achieving significant acuity gains within 60 days .
Microvascular Complications
Calcium dobesilate’s rheological effects are validated in diabetic retinopathy, where it reduces plasma hyperviscosity and improves tissue perfusion .
Pharmacokinetic Profile
Table 2: Key Pharmacokinetic Parameters
| Component | AUC (ng·hr/mL) | ||
|---|---|---|---|
| Lidocaine | 1 hour | 45 ng/mL | - |
| Dexamethasone | - | 94 pg/mL | 1271 |
Dexamethasone exhibits dose-linear kinetics between 0.5–40 mg, with no accumulation observed post-repeated dosing . Lidocaine’s systemic exposure increases subproportionally with higher topical doses, ensuring safety .
Regulatory and Market Status
Doxiproct Plus holds approvals in three countries with distinct identifiers (Table 3) .
Table 3: Regulatory Identifiers
| Country | Agency | Identifier |
|---|---|---|
| Ecuador | ARCSA | 25.183-05-03 |
| Mexico | COFEPRIS | 347M96 |
| Romania | ANMDM | W68799001 |
Future Research Directions
-
Extended Formulations: Investigating sustained-release platforms for prolonged dexamethasone efficacy.
-
Combination Therapies: Pairing with anticoagulants for enhanced microvascular outcomes.
-
Real-World Evidence: Longitudinal studies assessing long-term safety in chronic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume